molecular formula C11H15Cl2N3O B2761813 Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride CAS No. 883984-94-9

Spiro[piperidine-4,3'-pyrrolo[2,3-b]pyridin]-2'(1'h)-one dihydrochloride

Cat. No.: B2761813
CAS No.: 883984-94-9
M. Wt: 276.16
InChI Key: JFFUXCQOFURYMG-UHFFFAOYSA-N
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Description

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a piperidine ring fused to a pyrrolo[2,3-b]pyridine moiety, forming a spiro linkage. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Scientific Research Applications

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of biological pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride typically involves multi-step organic reactions One common approach includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the formation of the spiro linkage and conversion to the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be utilized to scale up the production while maintaining consistency in quality. The use of advanced purification methods, including recrystallization and chromatography, ensures the removal of impurities and the attainment of the desired dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can result in various functionalized derivatives, enhancing the compound’s versatility for further applications .

Mechanism of Action

The mechanism of action of Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[piperidine-4,3’-pyrrolo[2,3-b]pyridin]-2’(1’H)-one dihydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and bioactivity, making it a valuable tool in various research and industrial applications .

Properties

IUPAC Name

spiro[1H-pyrrolo[2,3-b]pyridine-3,4'-piperidine]-2-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O.2ClH/c15-10-11(3-6-12-7-4-11)8-2-1-5-13-9(8)14-10;;/h1-2,5,12H,3-4,6-7H2,(H,13,14,15);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHLSGEPXXJKLTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12C3=C(NC2=O)N=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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